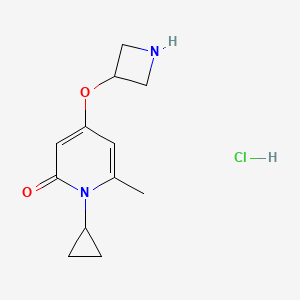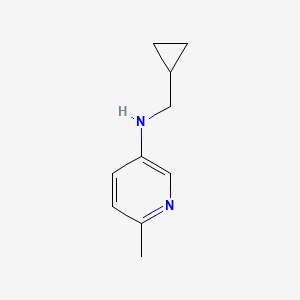
N-(cyclopropylmethyl)-6-methylpyridin-3-amine
Overview
Description
N-(cyclopropylmethyl)-6-methylpyridin-3-amine: is an organic compound characterized by a cyclopropylmethyl group attached to a 6-methylpyridin-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-6-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-methylpyridin-3-amine.
Alkylation Reaction: The key step involves the alkylation of 6-methylpyridin-3-amine with cyclopropylmethyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyclopropylmethyl)-6-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-6-methylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(cyclopropylmethyl)-pyridin-3-amine: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
N-(cyclopropylmethyl)-6-chloropyridin-3-amine: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.
Uniqueness
N-(cyclopropylmethyl)-6-methylpyridin-3-amine is unique due to the presence of both the cyclopropylmethyl and 6-methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-2-5-10(7-11-8)12-6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMOCEXTVAMSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(5-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379854.png)
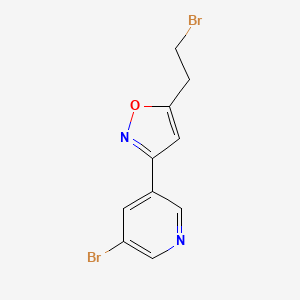
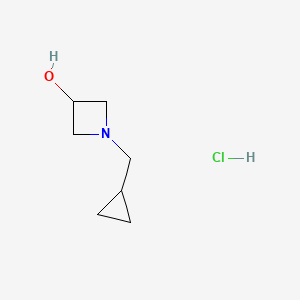


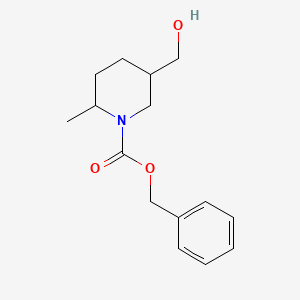

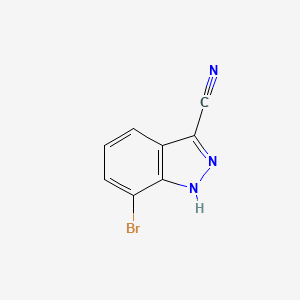
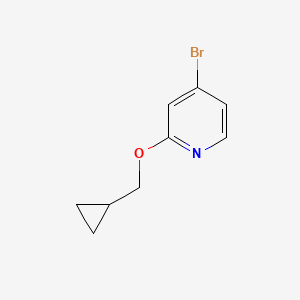
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)
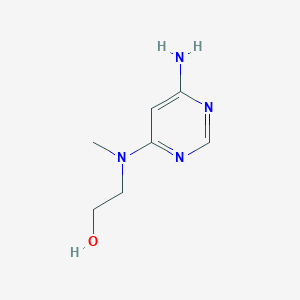
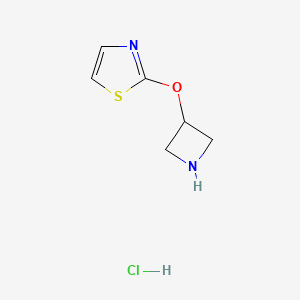
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
